molecular formula C24H37N3O4 B11809873 tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11809873
M. Wt: 431.6 g/mol
InChI Key: OERRQKGHQVCFQD-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound with a molecular formula of C24H37N3O4 . This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a tert-butoxycarbonyl (Boc) protecting group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of the piperidine and pyridine rings. The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation can lead to the formation of corresponding oxides .

Scientific Research Applications

tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, allowing for selective modifications. The piperidine and pyridine rings can interact with various biological targets, influencing pathways related to enzyme activity and protein binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(6-((tert-butoxycarbonyl)(cyclobutyl)amino)pyridin-3-yl)piperidine-1-carboxylate is unique due to its combination of Boc-protected amine, piperidine, and pyridine rings. This structure provides versatility in chemical synthesis and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C24H37N3O4

Molecular Weight

431.6 g/mol

IUPAC Name

tert-butyl 2-[6-[cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C24H37N3O4/c1-23(2,3)30-21(28)26-15-8-7-12-19(26)17-13-14-20(25-16-17)27(18-10-9-11-18)22(29)31-24(4,5)6/h13-14,16,18-19H,7-12,15H2,1-6H3

InChI Key

OERRQKGHQVCFQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)N(C3CCC3)C(=O)OC(C)(C)C

Origin of Product

United States

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